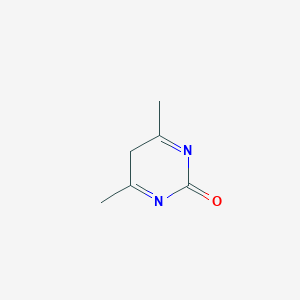

4,6-Dimethylpyrimidin-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

81431-11-0 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

4,6-dimethyl-5H-pyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H2,1-2H3 |

InChI Key |

IJLPYCIXMNLXNJ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=O)N=C(C1)C |

Canonical SMILES |

CC1=NC(=O)N=C(C1)C |

Origin of Product |

United States |

Foundational & Exploratory

CAS 108-79-2 physical and chemical data sheet

Technical Whitepaper: Adipoyl Chloride (CAS 108-79-2)

Executive Summary

Adipoyl chloride (Hexanedioyl dichloride) is a bifunctional electrophile acting as a critical "molecular architect" in the synthesis of advanced biomaterials and pharmaceutical intermediates. Unlike its parent carboxylic acid (adipic acid), the acyl chloride functionality offers significantly lowered activation energy for nucleophilic substitution, enabling rapid, catalyst-free coupling with amines and alcohols.

This guide moves beyond standard safety data sheets to provide a researcher-focused analysis of CAS 108-79-2, specifically targeting its utility in synthesizing biodegradable polymers (PLGA/PEG copolymers), prodrug linkers, and cross-linked protein scaffolds for drug delivery.

Physicochemical Profile

The following data aggregates experimental values critical for stoichiometric calculations and process design.

| Property | Value | Context/Notes |

| Molecular Formula | C₆H₈Cl₂O₂ | Bifunctional acyl chloride |

| Molecular Weight | 183.03 g/mol | Essential for molarity calculations |

| Physical State | Liquid | Colorless to light yellow; pungent odor |

| Density | 1.259 g/mL | @ 25°C (Standard reference) |

| Boiling Point | 105–107°C | @ 2 mmHg (Vacuum distillation required) |

| Refractive Index | n20/D 1.471 | Purity indicator |

| Solubility | Soluble in non-polar solvents | Reacts violently with water/protic solvents |

| Flash Point | > 110°C | Closed cup |

| Vapor Pressure | 0.2 mmHg | @ 20°C (Fuming in moist air) |

Reactivity & Mechanistic Insight

The utility of adipoyl chloride stems from the polarization of the C-Cl bond, which renders the carbonyl carbon highly electrophilic.

Nucleophilic Acyl Substitution

In drug development, this reagent is primarily used to introduce the adipoyl spacer (–CO(CH₂)₄CO–) between two nucleophiles (e.g., drug molecules or polymer chains). The reaction proceeds via an addition-elimination pathway.

Expert Insight: Unlike carbodiimide coupling (EDC/NHS), which requires in situ activation and byproduct separation, adipoyl chloride drives the reaction to completion through the irreversible loss of HCl (or chloride salts if a base is used). This makes it superior for synthesizing high-purity block copolymers where stoichiometric precision is paramount.

Mechanistic Visualization:

Advanced Applications in Drug Development

Synthesis of Biodegradable Triblock Copolymers

Adipoyl chloride is a preferred coupling agent for synthesizing PEG-PLA-PEG or PCL-PEG-PCL triblock copolymers.

-

Protocol Logic: The diacid chloride reacts with the terminal hydroxyl groups of the prepolymers.

-

Advantage: The high reactivity ensures high molecular weight extension without the need for metal catalysts that might leave toxic residues in the final biomaterial.

Lipophilic Prodrug Design

It is used to synthesize "charge masking" linkers. By reacting adipoyl chloride with a polar drug (containing -OH or -NH₂), researchers can create a lipophilic dimer or conjugate.

-

Mechanism: The resulting ester/amide bond effectively masks the charge, increasing membrane permeability. Once in the plasma, endogenous esterases hydrolyze the adipoyl linker, releasing the active parent drug.

Albumin Nanoparticle Cross-linking

While glutaraldehyde is the standard cross-linker, it introduces toxicity.[1] Adipoyl chloride is used in interfacial polymerization techniques to create cross-linked albumin microcapsules.

-

Method: The protein is in the aqueous phase, and adipoyl chloride is in the organic phase. The reaction occurs strictly at the interface, creating a robust shell while keeping the interior protein native.

Operational Protocols

CRITICAL WARNING: Adipoyl chloride hydrolyzes immediately upon contact with atmospheric moisture, releasing HCl gas. All protocols must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Anhydrous Coupling (General Procedure)

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Scavenger: Add 2.2 equivalents of Triethylamine (TEA) or Pyridine to neutralize the HCl byproduct. Failure to scavenge HCl will protonate amine nucleophiles, killing the reaction.

-

Addition: Dissolve the nucleophile (drug/polymer) in the solvent. Cool to 0°C.

-

Dropwise Feed: Add Adipoyl Chloride (dissolved in minimal solvent) dropwise over 30 minutes. Rapid addition causes localized heating and polymerization.

-

Quenching: Do NOT add water directly. See quenching workflow below.

Handling & Quenching Workflow:

Safety & Toxicology

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). The mechanism of injury is twofold: thermal burns from the heat of hydrolysis and chemical burns from the generated HCl.

-

Inhalation: Inhalation of vapors can cause pulmonary edema. The LC50 is extremely low; use only in a high-velocity fume hood.

-

Storage: Store under nitrogen at +4°C. If the liquid turns cloudy or precipitates white crystals (adipic acid), it has been compromised by moisture and should be redistilled or discarded.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61034, Adipoyl chloride. Retrieved from [Link]

-

Mitsui Chemicals, Inc. (2009). Process for producing adipoyl chloride.[2] European Patent EP2128122A1. Retrieved from

-

Kinam Park (2009). Biodegradable Polymers for Drug Delivery Systems.[3][4] Encyclopedia of Surface and Colloid Science.[4] Retrieved from [Link]

Sources

pKa values of 4,6-Dimethylpyrimidin-2(5H)-one in aqueous solution

An In-depth Technical Guide to the Determination of pKa Values of 4,6-Dimethylpyrimidin-2(5H)-one in Aqueous Solution

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical and practical aspects of determining the acid dissociation constants (pKa) of 4,6-Dimethylpyrimidin-2(5H)-one in an aqueous solution. We will delve into the structural considerations of the molecule, robust experimental methodologies for pKa determination, and the application of computational chemistry for predictive analysis.

Introduction: The Critical Role of pKa in Drug Discovery

The ionization state of a molecule, dictated by its pKa value(s) and the pH of its environment, is a fundamental physicochemical property that governs its behavior in biological systems. For professionals in drug development, an accurate understanding of a compound's pKa is indispensable. It directly influences crucial pharmacokinetic and pharmacodynamic parameters, including:

-

Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart.

-

Permeability: Neutral, more lipophilic species are better able to cross cellular membranes.[1]

-

Target Binding: The charge state of a molecule can dramatically affect its ability to interact with the binding pocket of a protein target.

-

Metabolism and Excretion: Ionization affects interactions with metabolic enzymes and transporters involved in drug clearance.

Pyrimidinone scaffolds are prevalent in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[2] Therefore, a precise characterization of the pKa of derivatives like 4,6-Dimethylpyrimidin-2(5H)-one is a critical step in the rational design and optimization of new chemical entities.

Molecular Structure and Tautomerism

4,6-Dimethylpyrimidin-2(5H)-one (CAS: 108-79-2) is a substituted pyrimidinone. A key feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 2-pyrimidinone form.[3][4]

Caption: Keto-enol tautomerism of the title compound.

In aqueous solutions, the equilibrium for 2-hydroxypyridines and related heterocycles strongly favors the amide (keto) form, 2-pyridone, due to its greater polarity and resonance stabilization.[5][6] Therefore, 4,6-Dimethylpyrimidin-2(1H)-one is the predominant tautomer in the context of this guide.

This molecule is expected to have two distinct pKa values:

-

pKa1 (Basic): Corresponding to the protonation of one of the ring nitrogen atoms (N1 or N3). The lone pair of electrons on these sp2-hybridized nitrogens can accept a proton.[7]

-

pKa2 (Acidic): Corresponding to the deprotonation of the N1-H proton, which has an acidic character due to the adjacent electron-withdrawing carbonyl group.

The presence of two electron-donating methyl groups at positions 4 and 6 is expected to increase the electron density in the ring, making the ring nitrogens more basic than in the parent pyrimidine (pKa of protonated pyrimidine is 1.23).[8]

Methodologies for pKa Determination

An integrated approach combining experimental measurement with computational prediction provides the most comprehensive understanding of a molecule's ionization behavior.

Experimental Determination

Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods for pKa determination.[9][10]

The general workflow involves preparing a solution of the compound and monitoring a physical property as a function of pH.

Caption: Experimental workflow for pKa determination.

This method directly measures the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at the half-equivalence point.[10]

Materials:

-

4,6-Dimethylpyrimidin-2(5H)-one

-

Deionized water (degassed to remove CO2)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Automatic titrator or calibrated burette

-

Stir plate and stir bar

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of 4,6-Dimethylpyrimidin-2(5H)-one and dissolve it in ~50 mL of deionized water in a thermostatted vessel.

-

Initial State: Begin stirring the solution. If determining the acidic pKa (pKa2), the sample solution can be used directly. To determine the basic pKa (pKa1), first titrate the solution with excess 0.1 M HCl to fully protonate the compound.

-

Titration:

-

For pKa2 (Acidic): Titrate the sample solution with the standardized 0.1 M NaOH solution. Record the pH after each incremental addition of titrant.

-

For pKa1 (Basic): Titrate the protonated sample (from step 2) with the standardized 0.1 M NaOH solution. This will yield two equivalence points; the first corresponds to the neutralization of the excess strong acid, and the second corresponds to the deprotonation of the pyrimidinone.

-

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the midpoint of the buffer region (the flattest part of the curve before the steep inflection). For higher accuracy, the inflection point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).[10]

This technique is highly sensitive and requires less material. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.

Materials:

-

4,6-Dimethylpyrimidin-2(5H)-one stock solution (e.g., in methanol or DMSO)

-

A series of aqueous buffers covering a wide pH range (e.g., pH 1 to 12)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12) to identify the wavelength of maximum absorbance difference (λ_max).

-

Sample Preparation: Prepare a series of samples by adding a small, constant aliquot of the stock solution to each of the different pH buffers. Ensure the final concentration of the organic solvent is low (<1%) to not significantly affect the pKa.

-

Measurement: Measure the absorbance of each buffered solution at the predetermined λ_max.

-

Data Analysis: Plot the absorbance against the pH. The resulting data should form a sigmoidal curve.[9] The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Computational Prediction

Quantum chemical calculations offer a powerful way to predict pKa values, providing insights that can guide experimental work.[2][11]

Density Functional Theory (DFT) combined with a solvent model is a common approach.[1][2] The calculation relies on a thermodynamic cycle to determine the free energy of the dissociation reaction in solution.

Software:

-

A quantum chemistry software package (e.g., Spartan, Gaussian, Jaguar).

Procedure:

-

Structure Optimization: Build the structures for the neutral (AH), protonated (AH2+), and deprotonated (A-) forms of 4,6-Dimethylpyrimidin-2(5H)-one.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SM8 or CPCM). A common level of theory is B3LYP with a 6-31+G(d,p) basis set.[2]

-

Free Energy Calculation: From the output, obtain the Gibbs free energy (G) for each species in the aqueous phase.

-

pKa Calculation: Calculate the free energy change (ΔG_aq) for the dissociation reactions:

-

For pKa1: ΔG_aq = G(AH) + G(H+) - G(AH2+)

-

For pKa2: ΔG_aq = G(A-) + G(H+) - G(AH)

-

-

Convert to pKa: Use the equation pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K). An established, accurate experimental value for the solvation free energy of the proton (G(H+)) must be used.

Data Presentation and Interpretation

All determined pKa values should be summarized for clear comparison.

| pKa Value | Potentiometric Titration | UV-Vis Spectrophotometry | Computational (DFT) |

| pKa1 (Basic) | Experimental Value | Experimental Value | Predicted Value |

| pKa2 (Acidic) | Experimental Value | Experimental Value | Predicted Value |

Discrepancies between experimental and computational values are common. Experimental values are generally considered the gold standard. Computational results can be brought into closer agreement with experimental data through the use of empirical corrections or higher levels of theory.[12]

Conclusion

The determination of the pKa values for 4,6-Dimethylpyrimidin-2(5H)-one is a fundamental exercise in physical organic chemistry with direct applications in drug discovery and development. By employing rigorous experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can obtain reliable data on the ionization behavior of this important heterocyclic scaffold. These experimental efforts are well-supported by computational methods, which provide predictive power and mechanistic insight. A thorough understanding of both the basic (pKa1) and acidic (pKa2) constants is essential for optimizing the ADME properties and biological activity of drug candidates based on this molecule.

References

- Computational Estimation of the Acidities of Pyrimidines and Rel

-

Pyrimidine - Wikipedia. Wikipedia. [Link]

-

Why is pyrimidine less basic than pyridine? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

-

Why is pyrimidine less basic than pyridine? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. [Link]

-

Computational pKa Determination : r/comp_chem - Reddit. Reddit. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Optibrium. [Link]

-

Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. [Link]

-

Let's not forget tautomers - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Hydroxypyridine-Pyridone Tautomerism - YouTube. YouTube. [Link]

-

2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem. PubChem. [Link]

-

4,6-Dimethyl-2-pyrimidone - NIST WebBook. NIST. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. DergiPark. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. reddit.com [reddit.com]

Technical Guide: Melting Point & Thermal Decomposition of 4,6-Dimethyl-2-hydroxypyrimidine

This guide details the thermal properties, phase behavior, and stability profile of 4,6-dimethyl-2-hydroxypyrimidine. It is structured for researchers requiring actionable data for characterization, process safety, and synthesis optimization.

Executive Summary

4,6-dimethyl-2-hydroxypyrimidine (CAS: 108-79-2), often referred to as 2-hydroxy-4,6-dimethylpyrimidine (HDP) , is a critical heterocyclic intermediate used in the synthesis of sulfonamide antibiotics (e.g., sulfamethazine) and agrochemicals.

Accurate thermal characterization of HDP is complicated by prototropic tautomerism . While often drawn as a hydroxypyrimidine (enol), it exists predominantly as 4,6-dimethyl-2(1H)-pyrimidinone (keto form) in the solid state. This structural reality drives its high melting point and thermal stability profile.

Physicochemical Profile & Tautomerism

The Tautomeric Equilibrium

The thermal behavior of HDP cannot be understood without addressing its tautomerism. In the solid crystalline phase, the equilibrium strongly favors the keto (lactam) form over the enol (lactim) form.

-

Keto Form (Dominant): Facilitates the formation of centrosymmetric, hydrogen-bonded dimers. This strong intermolecular network significantly elevates the melting point.

-

Enol Form (Minor): More prevalent in the gas phase or non-polar solvents but contributes negligibly to the solid-state thermal lattice energy.

Figure 1: Tautomeric equilibrium shifting between the keto and enol forms.[1] The keto form's dimerization is the primary driver of the compound's high melting point.

Thermal Properties: Melting & Decomposition[2][3]

Melting Point (MP) Data

The melting point of HDP is a purity indicator. A sharp endotherm in the correct range confirms the free base; a higher melting point often indicates salt contamination.

| Form | Experimental Melting Point | Thermal Behavior |

| Free Base (Anhydrous) | 198°C – 205°C | Melts with a sharp endotherm. Stable melt initially. |

| Hydrochloride Salt | ~265°C – 270°C | Decomposes upon melting (browning/gas evolution). |

| Dihydrate | < 100°C (Variable) | Broad endotherm due to dehydration, followed by anhydrous MP. |

Pro-Tip: If your sample browns and melts >250°C, you have likely isolated the hydrochloride or sulfate salt , not the free base. Ensure adequate neutralization during the workup (pH > 7).

Thermal Decomposition (T_d)

HDP exhibits high thermal stability due to its aromatic pyrimidine ring.

-

Stability Window: Stable up to its melting point (~200°C).

-

Decomposition Onset (T_onset): Typically >230°C for the pure free base.

-

Mechanism: Thermal degradation generally involves ring cleavage and oxidation, releasing nitrogen oxides (NOx) and carbon monoxide.

-

Sublimation: Pyrimidines are prone to sublimation under high vacuum at elevated temperatures (< MP). Care must be taken during vacuum drying to avoid yield loss.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine purity and precise onset of melting.

-

Sample Prep: Weigh 2–5 mg of dried HDP into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if hydrates are present).

-

Purge Gas: Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation.

-

Ramp Cycle:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 250°C.

-

-

Analysis:

-

Look for a sharp endothermic peak with T_onset ≈ 199°C .

-

Calculate enthalpy of fusion (

) by integrating the peak. A broadened peak indicates impurities or residual solvent.

-

Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvates (weight loss < 150°C) and degradation (weight loss > 200°C).

-

Sample Prep: Load 10–15 mg into a platinum or alumina crucible.

-

Method:

-

Ramp 10°C/min from Ambient to 600°C.

-

Atmosphere: Nitrogen (inert) is preferred to identify pure thermal decomposition. Switch to Air if studying oxidative stability.

-

-

Interpretation:

-

Step 1 (< 120°C): Mass loss here indicates water (hydrate) or residual solvent (ethanol/methanol).

-

Plateau (120°C – 200°C): The "Safe Processing Window." Mass should remain constant.

-

Step 2 (> 220°C): Significant mass loss indicates degradation (

).

-

Synthesis & Process Safety Implications

The synthesis of HDP involves the condensation of urea and acetylacetone (2,4-pentanedione). Understanding the thermal history of the product is vital for safety.

Synthesis Pathway and Impurity Risks

Figure 2: Synthesis pathway highlighting the critical neutralization step. Failure to neutralize results in the isolation of the thermally unstable salt form.

Process Safety Recommendations

-

Drying: Do not exceed 100°C during drying. While the MP is ~200°C, prolonged heating >100°C can induce slow discoloration (oxidation) or sublimation.

-

Milling: HDP is a crystalline solid. High-energy milling can generate local heat; ensure temperature remains < 50°C to prevent sticking or polymorphic transitions (though polymorphism is rare for this specific derivative).

-

Storage: Store in a cool, dry place. The compound is hygroscopic; moisture absorption can convert the anhydrous form to a hydrate, altering the melting point and handling properties.

References

-

ChemicalBook. (2024). 4,6-Dimethyl-2-hydroxypyrimidine Chemical Properties and Melting Point Data. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dimethyl-2-hydroxypyrimidine. Retrieved from

-

Google Patents. (1994). CN1024549C: Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.[2] (Details on Salt vs. Free Base MP). Retrieved from

-

Organic Syntheses. (1944). Synthesis of Pyrimidine Derivatives: 4-Amino-2,6-dimethylpyrimidine (Analogous Thermal Behavior). Coll. Vol. 3, p. 71. Retrieved from

-

Chem-Impex International. (2024). Product Analysis: 4,6-Dimethyl-2-hydroxypyrimidine. Retrieved from

Sources

The Biological Versatility of 4,6-Dimethylpyrimidin-2(5H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the structural basis for essential components of DNA and RNA such as cytosine, thymine, and uracil.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents.[2] Among these, the 4,6-Dimethylpyrimidin-2(5H)-one core represents a synthetically accessible and versatile scaffold that has demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[2][3]

This technical guide provides an in-depth exploration of the biological activities of 4,6-Dimethylpyrimidin-2(5H)-one derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by detailed experimental protocols for their biological evaluation.

Synthetic Strategies: Accessing the 4,6-Dimethylpyrimidin-2(5H)-one Core

The most common and efficient method for the synthesis of the dihydropyrimidinone core is the Biginelli reaction, a one-pot three-component condensation.[4][5] This reaction typically involves an aldehyde, a β-dicarbonyl compound (in this case, acetylacetone to provide the 4,6-dimethyl substitution), and a urea or thiourea derivative.[4][6]

General Synthesis Workflow via Biginelli Reaction

The following diagram illustrates the general workflow for the synthesis of 4,6-Dimethylpyrimidin-2(5H)-one derivatives.

Caption: General workflow for the synthesis of 4,6-Dimethylpyrimidin-2(5H)-one derivatives via the Biginelli reaction.

Experimental Protocol: Synthesis of a Representative 4,6-Dimethyl-5-phenylpyrimidin-2(5H)-one

This protocol provides a typical procedure for the synthesis of a 4,6-dimethylpyrimidin-2(5H)-one derivative using the Biginelli reaction.[4]

Materials:

-

Benzaldehyde

-

Acetylacetone

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Distilled water

-

Ice bath

-

Reflux apparatus

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), acetylacetone (1 equivalent), and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the mixture into cold water and stir for 15-20 minutes.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-dimethyl-5-phenylpyrimidin-2(5H)-one.

-

Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Antimicrobial Activity: A Promising Class of Antibacterial and Antifungal Agents

Derivatives of the pyrimidine scaffold have demonstrated a broad spectrum of antimicrobial activities.[1] The mechanism of action for pyrimidine-based antimicrobials can vary, with some derivatives targeting essential bacterial enzymes like dihydrofolate reductase, while others may disrupt cell division by inhibiting proteins such as FtsZ.[7][8]

Mechanism of Action: Inhibition of Bacterial Cell Division

Several pyrimidine derivatives have been shown to exert their antibacterial effect by inhibiting the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division.[8] Inhibition of FtsZ polymerization leads to the disruption of the Z-ring formation, ultimately preventing cell division and leading to bacterial cell death.[8]

Caption: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative pyrimidine derivatives against various microbial strains. While specific data for a series of 4,6-dimethylpyrimidin-2(5H)-one derivatives is limited, the data from closely related structures illustrates the potential of this scaffold.

| Compound ID | R-group at C5 | Test Organism | MIC (µg/mL) | Reference |

| TPD-1 | 4-Chlorophenyl | Staphylococcus aureus (MRSA) | 2-4 | [8] |

| TPD-2 | 4-Methoxyphenyl | Staphylococcus aureus (MRSA) | 4-8 | [8] |

| TPD-3 | 2,4-Dichlorophenyl | Enterococcus faecalis (VRE) | 4 | [8] |

| APD-1 | Phenyl | Escherichia coli | >64 | [2] |

| APD-2 | 4-Chlorophenyl | Bacillus subtilis | 16 | [2] |

TPD: Thiophenyl-pyrimidine derivative; APD: Aminopyrimidine derivative. Data is illustrative and derived from studies on related pyrimidine scaffolds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

-

Test compound (4,6-Dimethylpyrimidin-2(5H)-one derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Proliferative Pathways

The pyrimidine scaffold is prevalent in numerous anticancer drugs. Derivatives of 4,6-disubstituted pyrimidines have been investigated for their potential to inhibit various targets involved in cancer progression, including protein kinases and tubulin.[8][9]

Mechanism of Action: Kinase Inhibition

Many 4,6-diaryl pyrimidine derivatives have been shown to act as inhibitors of protein kinases, such as Phosphoinositide 3-kinases (PI3Ks), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[8][9] By binding to the ATP-binding site of these kinases, the pyrimidine derivatives can block their activity, leading to the downregulation of downstream signaling and ultimately inducing apoptosis in cancer cells.[9]

Caption: Proposed anticancer mechanism via inhibition of the PI3K/Akt signaling pathway.

Data Presentation: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 4,6-diaryl pyrimidine derivatives against various cancer cell lines. This data serves as a valuable reference for the potential anticancer efficacy of the 4,6-dimethylpyrimidin-2(5H)-one scaffold.

| Compound ID | R-group at C2 | R-group at C4 & C6 | Cell Line | IC50 (µM) | Reference |

| DP-1 | 2-aminopropan-2-yl | Phenyl | A549 (Lung) | 5.98 | [8] |

| DP-2 | 2-aminopropan-2-yl | 4-Chlorophenyl | MCF-7 (Breast) | 7.42 | [10] |

| DP-3 | 2-aminopropan-2-yl | 4-Methoxyphenyl | SiHa (Cervical) | 9.34 | [10] |

| DP-4 | Boc-protected amine | Phenyl | HCT-116 (Colon) | >50 | [8] |

DP: Diaryl pyrimidine derivative. Data is illustrative and derived from studies on related pyrimidine scaffolds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compound (4,6-Dimethylpyrimidin-2(5H)-one derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[11][12]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrimidine-based compounds are attributed to their ability to selectively inhibit the COX-2 enzyme.[11][13] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12] By blocking the active site of COX-2, these derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[12]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iau.ir [journals.iau.ir]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4,6-Dimethylpyrimidin-2(5H)-one from urea and acetylacetone

Topic: Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one (Tautomer of 2-Hydroxy-4,6-dimethylpyrimidine) from Urea and Acetylacetone Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the synthesis of 4,6-dimethylpyrimidin-2(1H)-one (also known as 4,6-dimethyl-2-hydroxypyrimidine ) via the condensation of urea and acetylacetone (2,4-pentanedione). This pyrimidine scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors, antivirals, and the coccidiostat Nicarbazin .

While often referred to as "4,6-dimethylpyrimidin-2(5H)-one" or "2-hydroxy-4,6-dimethylpyrimidine" in various catalogs, the compound predominantly exists as the 2(1H)-one tautomer in the solid state and polar solvents. This protocol focuses on the acid-catalyzed cyclocondensation, a robust method delivering high yields (>80%) and high purity suitable for pharmaceutical applications.

Scientific Foundation & Mechanism

Reaction Overview

The synthesis is a classic cyclocondensation reaction. Urea provides the N-C-N fragment, while acetylacetone provides the C-C-C backbone. Acid catalysis (typically HCl or H

Reaction Mechanism

The mechanism proceeds through a step-wise condensation similar to the Biginelli reaction pathway:

-

Activation: Acid protonates the carbonyl oxygen of acetylacetone, increasing electrophilicity.

-

Nucleophilic Attack: Urea attacks the activated carbonyl, forming a hemiaminal intermediate.

-

Dehydration: Loss of water generates an ureido-enone intermediate.

-

Cyclization: Intramolecular Michael-type addition or direct condensation closes the ring.

-

Aromatization: Loss of a second water molecule and tautomerization yields the stable pyrimidinone.

Visualization: Reaction Pathway

Figure 1: Step-wise mechanism of acid-catalyzed condensation of urea and acetylacetone.

Tautomerism: The "2(5H)-one" vs. "2(1H)-one" Question

Researchers must be aware of the tautomeric equilibrium.

-

2(1H)-one Form: The dominant tautomer in solid state and polar solvents (DMSO, MeOH). Stabilized by amide resonance.

-

2-Hydroxy Form (Pyrimidinol): Aromatic tautomer, often favored in gas phase or non-polar environments.

-

2(5H)-one Form: A non-aromatic isomer where the C5 carbon is saturated (

). This is energetically unfavorable compared to the conjugated 1H-one form but is often used in older nomenclature.

Note: For all practical synthetic and characterization purposes, the product behaves as 4,6-dimethylpyrimidin-2(1H)-one .

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Synthesis (Batch)

Best for: Routine lab synthesis, gram-to-kilogram scale, high purity.

Reagents:

-

Urea (60.06 g/mol ): 1.0 equivalent

-

Acetylacetone (100.12 g/mol ): 1.1 equivalents

-

Ethanol (Absolute): Solvent (3-5 mL per gram of urea)

-

Concentrated HCl (37%): 1.0 - 1.5 equivalents

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Urea (6.0 g, 100 mmol) in Ethanol (30 mL) . Mild heating (40°C) may be required.

-

Addition: Add Acetylacetone (11.0 g, 11.3 mL, 110 mmol) to the solution.

-

Catalysis: Slowly add Conc. HCl (10 mL) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours . The solution will turn yellow/orange, and a precipitate (the hydrochloride salt) may begin to form.

-

Cooling: Cool the reaction mixture to room temperature, then place in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

-

Filtration (Salt Isolation): Filter the solid 4,6-dimethylpyrimidin-2(1H)-one hydrochloride . Wash with cold ethanol (2 x 10 mL).

-

Neutralization (Optional for Free Base):

-

Dissolve the hydrochloride salt in minimal water.

-

Neutralize with 10% NaOH or Na

CO -

The free base will precipitate. Filter, wash with cold water, and dry.

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Expected Yield: 85 - 95% Appearance: White to pale yellow crystalline solid.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, solvent minimization.

Reagents:

-

Urea (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) or dilute HCl (catalytic amount)

-

Solvent: None (Neat) or minimal Ethanol

Step-by-Step Procedure:

-

Mix Urea (600 mg, 10 mmol) and Acetylacetone (1.0 g, 10 mmol) in a microwave-safe vial.

-

Add 2 drops of Conc. HCl or 100 mg pTSA .

-

Irradiate at 300W for 2-5 minutes (Target temp: 100°C).

-

Allow to cool.[1] The mixture will solidify.

-

Recrystallize the crude solid from Ethanol to obtain pure crystals.

Characterization & Quality Control

Physicochemical Properties

| Property | Value | Notes |

| Formula | C | |

| MW | 124.14 g/mol | Free base |

| Melting Point | 197 - 199 °C | Free base (Lit.[1][2][3] value) |

| Melting Point | > 260 °C (dec.) | Hydrochloride salt |

| Solubility | DMSO, Methanol, Water (Hot) | Poor solubility in non-polar solvents |

NMR Spectroscopy Data (DMSO-d )

-

H NMR (400 MHz):

- 13.0 - 13.5 ppm (br s, 1H, NH / OH)

- 6.70 ppm (s, 1H, CH at C5)

-

2.25 ppm (s, 6H, 2 x CH

-

C NMR (100 MHz):

- 160-165 ppm (C2, Carbonyl/C-OH)

- 155-160 ppm (C4, C6)

- 105-110 ppm (C5)

-

20-24 ppm (CH

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation | Increase reflux time; ensure HCl is fresh/concentrated. |

| Oily Product | Residual solvent or acetylacetone | Recrystallize from Ethanol/Water (1:1). |

| Coloration | Oxidation of impurities | Wash crude solid with cold ether; use activated charcoal during recrystallization. |

| Wrong MP | Salt vs. Free Base confusion | Check pH. If MP >250°C, you likely have the HCl salt.[4] Neutralize to get free base. |

Applications in Drug Discovery

The 4,6-dimethylpyrimidin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry:

-

Kinase Inhibition: The pyrimidine ring mimics the purine base of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

Antivirals: Functionalization at the C5 position (via halogenation or nitration) allows for the synthesis of diverse antiviral libraries.

-

Agrochemicals: It is a direct precursor to Nicarbazin (complex with 4,4'-dinitrocarbanilide), a widely used anti-coccidial agent in poultry.

References

-

Mechanistic Studies: Butler, A. R., & Leitch, E. (1980). Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). Journal of the Chemical Society, Perkin Transactions 2, (1), 103-105. Link

-

Microwave Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Crystal Structure & Tautomerism: Quiroga, J., et al. (2008). 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1). Acta Crystallographica Section E, E64, o1488.[5] Link

-

Industrial Protocol: Patent CN1024549C. Preparation method of 2-hydroxy-4,6-dimethylpyrimidine. Link

-

NIST Chemistry WebBook: 4,6-Dimethyl-2-pyrimidone Spectral Data. Link

Sources

- 1. 4,6-二甲基-2-羟基嘧啶盐酸盐|4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride|34289-60-6|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 2. 4,6-Dimethyl-2-hydroxypyrimidine CAS#: 108-79-2 [m.chemicalbook.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 5. 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1) - PMC [pmc.ncbi.nlm.nih.gov]

protocol for cyclization of acetylacetone with urea

Application Note: Strategic Protocols for the Cyclization of Acetylacetone with Urea

Executive Summary

The condensation of acetylacetone (2,4-pentanedione) with urea is the foundational route to 4,6-dimethyl-2-pyrimidinone (also known as 4,6-dimethylpyrimidin-2(1H)-one). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral agents, calcium channel blockers, and functionalized agrochemicals.

This guide moves beyond generic textbook descriptions to provide two distinct, field-validated protocols:

-

Method A (Thermodynamic Control): A robust, acid-catalyzed solution-phase protocol optimized for gram-to-kilogram scale-up.

-

Method B (Kinetic Control): A solvent-free, microwave-assisted "green" protocol designed for rapid library synthesis and high-throughput screening.

Mechanistic Insight & Reaction Logic

Understanding the mechanism is vital for troubleshooting. The reaction is a double condensation driven by acid catalysis.

-

Step 1: Activation & Attack. The acid catalyst protonates one carbonyl of the acetylacetone (typically existing in equilibrium with its enol form). The urea nitrogen acts as a nucleophile, attacking the activated carbonyl.

-

Step 2: Dehydration. Loss of a water molecule generates an ureido-enone intermediate.

-

Step 3: Cyclization. The second urea nitrogen attacks the remaining carbonyl group.

-

Step 4: Aromatization. A second dehydration event establishes the pyrimidine ring. Note that the product exists in a tautomeric equilibrium between the 2-pyrimidinone (keto) and 2-hydroxypyrimidine (enol) forms, with the keto form predominating in solid state and polar solvents.

Visual Pathway: Reaction Mechanism[1][2]

Caption: Step-wise acid-catalyzed condensation pathway yielding the pyrimidine scaffold.

Method A: Classic Solution-Phase Synthesis (Scale-Up Optimized)

Best for: Batch production (>10g), high purity requirements, and labs without microwave reactors.

This protocol utilizes ethanol as a solvent and hydrochloric acid as the catalyst.[1] The choice of ethanol allows for moderate reflux temperatures (78°C), which promotes thermodynamic product formation while minimizing polymer by-products.

Materials

-

Acetylacetone: 10.0 g (100 mmol)

-

Urea: 9.0 g (150 mmol) [1.5 eq excess drives reaction to completion]

-

Ethanol (Absolute): 40 mL

-

Concentrated HCl (37%): 2-3 mL

-

Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Ice Bath.

Step-by-Step Protocol

-

Charge Reactor: In the 100 mL RBF, dissolve 9.0 g of Urea in 40 mL of Ethanol . Stir until fully dissolved. Note: Urea solubility in ethanol is moderate; gentle warming may speed this up.

-

Add Substrate: Add 10.0 g of Acetylacetone to the stirring solution. The mixture should be clear and colorless.

-

Catalyst Addition: Dropwise, add 2-3 mL of Conc. HCl .

-

Critical Control Point: The reaction is exothermic.[2] Add acid slowly to prevent localized overheating which can lead to dark tar formation.

-

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C oil bath temperature) for 3 to 4 hours .

-

Observation: The solution will turn from colorless to pale yellow. Deep orange/red indicates oxidation or side reactions (temperature too high).

-

-

Precipitation (Work-up):

-

Remove from heat and allow the flask to cool to room temperature.

-

Place the flask in an ice-water bath (0-4°C) for 30 minutes. The product (often as the hydrochloride salt initially) will crystallize out.

-

Optional Neutralization: If the free base is required directly, neutralize the cold solution with a saturated solution of Sodium Acetate or dilute NaOH to pH ~7 before filtration. However, the HCl salt is often easier to isolate first.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted acetylacetone and colored impurities.

-

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Expected Yield: 80–90% Appearance: White to off-white crystalline solid.

Method B: Solvent-Free Microwave Synthesis (Green Chemistry)

Best for: Rapid library generation, high-throughput screening, and maximizing atom economy.

This method exploits the high dielectric heating of urea and the polarity of the transition state. By removing the solvent, reaction kinetics are accelerated significantly (minutes vs. hours).

Materials

-

Acetylacetone: 1.0 g (10 mmol)

-

Urea: 0.9 g (15 mmol)

-

Catalyst: Sulfamic Acid (NH₂SO₃H) - 10 mol% (approx. 100 mg) or p-TsOH.

-

Why Sulfamic Acid? It is a zwitterionic solid acid, non-volatile, and environmentally benign compared to liquid mineral acids.

-

-

Equipment: Microwave Reactor (e.g., CEM or Biotage) or standard silica crucible for conventional heating (less controlled).

Step-by-Step Protocol

-

Homogenization: In a mortar, grind Urea and Sulfamic Acid together to a fine powder. Transfer to a microwave-safe reaction vial.

-

Add Substrate: Add Acetylacetone to the vial. Mix thoroughly with a spatula. The mixture may become a paste.

-

Irradiation:

-

Power: 150-300 W (maintain temperature at 80-90°C).

-

Time: 2–5 minutes.

-

Observation: The mixture will melt and then resolidify as the product forms and water is released.

-

-

Work-up:

-

Isolation: Filter the solid product. Wash with water (2 x 5 mL) and a small amount of cold ethanol.

-

Recrystallization: Recrystallize from hot ethanol if high purity is needed.

Expected Yield: 85–95% Time Efficiency: >95% reduction in reaction time compared to Method A.

Comparative Data Analysis

| Feature | Method A: Solution Phase | Method B: Solvent-Free MW |

| Reaction Time | 3–4 Hours | 2–5 Minutes |

| Solvent Usage | High (Ethanol) | None (during reaction) |

| Energy Input | High (Reflux) | Low (Microwave) |

| Scalability | Excellent (Linear scale-up) | Limited (Vessel size constraints) |

| Purity (Crude) | Moderate (Requires washing) | High |

| Safety Profile | Flammable solvent risk | Low flammability risk |

Characterization & Quality Control

To validate the synthesis, compare your isolated product against these standard metrics.

-

Melting Point:

-

Free Base: 197–200°C (Lit. value often cited ~197°C [1]).

-

Hydrochloride Salt: 265–270°C (dec) .[1]

-

Note: If your MP is low (e.g., 130°C), you likely have unreacted urea (MP 133°C).

-

-

1H NMR (DMSO-d6, 400 MHz):

- 2.15 (s, 6H, 2 x CH₃) – The two equivalent methyl groups.

- 6.05 (s, 1H, CH) – The aromatic proton at position 5.

- 13.0 (br s, 1H, NH/OH) – Broad signal due to tautomeric exchange.

-

Solubility:

-

Soluble in: DMSO, hot ethanol, acetic acid.

-

Insoluble in: Water (free base), Hexane, Ether.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction or product loss during filtration. | Increase Urea excess to 2.0 eq. Ensure the filtrate is cooled to 0°C before filtering. |

| Product is Sticky/Gummy | Presence of unreacted acetylacetone or water. | Triturate the gum with cold ether or hexane to induce crystallization. Dry thoroughly. |

| Red/Brown Color | Oxidation or polymerization. | Lower reaction temperature. Ensure inert atmosphere (N₂) if scaling up. Check acid concentration. |

| Melting Point ~133°C | Product is mostly Urea. | Reaction failed. Check catalyst activity. Ensure temperature reached >75°C. |

References

-

Mechanistic Studies: Butler, A. R., & Leitch, E. (1980). Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone).[4] Journal of the Chemical Society, Perkin Transactions 2, (1), 103-105.

-

Solvent-Free Protocol: Pai, N., Waghmode, K., & Khandekar, D. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid.[5] Asian Journal of Chemistry, 26(10).

-

Synthesis Overview: Fieser, L. F., & Jones, J. E. (1942). 4,6-Dimethyl-2-pyrimidinone.[6][7][8][9][10] Organic Syntheses, Coll.[11] Vol. 3, p. 597. (Classic reference for pyrimidine synthesis basics).

-

Catalytic Variations: Heravi, M. M., et al. (2009). Silica sulfuric acid as an efficient and reusable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of the Iranian Chemical Society.

Sources

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Solved Materials Required: CrCl3·6H2O Urea 2,4-Pentanedione | Chegg.com [chegg.com]

- 4. Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Leveraging 4,6-Dimethylpyrimidin-2(5H)-one in Modern Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylpyrimidin-2(5H)-one and its tautomers are foundational building blocks in the synthesis of a diverse array of heterocyclic compounds.[1] This guide provides an in-depth exploration of its reactivity, focusing on its application in key synthetic transformations such as multicomponent reactions, the formation of fused ring systems, and functionalization at its various reactive sites. We present detailed, field-proven protocols, mechanistic insights, and data-driven guidance to empower researchers in leveraging this versatile synthon for the development of novel molecular entities, particularly those with therapeutic potential. The pyrimidine scaffold is a core component in numerous pharmacologically active molecules, including antiviral, antitumor, and anti-inflammatory agents, making mastery of its synthesis a critical skill in medicinal chemistry.[2][3]

Core Principles: Structure, Tautomerism, and Reactivity

4,6-Dimethylpyrimidin-2(5H)-one is not a static entity but exists as a dynamic equilibrium of tautomeric forms. Understanding this equilibrium is paramount to predicting its reactivity. The primary forms are the keto (lactam) and enol (lactim) tautomers. Furthermore, the thione equivalent, 4,6-dimethylpyrimidine-2(1H)-thione, is readily synthesized and serves as a crucial precursor for many reactions.[4]

The key reactive centers of this scaffold are:

-

The Amidine System (N-C-N): This is the cornerstone of its utility in reactions like the Biginelli condensation.

-

Active Methylene/Methyl Groups: The methyl groups at the C4 and C6 positions are activated by the electron-withdrawing pyrimidine ring, rendering their protons acidic and enabling condensation reactions.[5]

-

Nucleophilic Nitrogen and Oxygen/Sulfur Atoms: The ring nitrogens and the exocyclic oxygen (or sulfur in the thione analogue) are nucleophilic centers for alkylation and acylation.

Figure 1: Tautomeric equilibrium of the 4,6-dimethylpyrimidin-2-one scaffold.

Application I: The Biginelli & Biginelli-Like Multicomponent Reactions

The Biginelli reaction is a cornerstone of heterocyclic synthesis, providing a direct, one-pot route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] This acid-catalyzed, three-component condensation involves an aldehyde, a β-ketoester, and a urea or thiourea. The 4,6-dimethylpyrimidin-2(5H)-one core can be seen as a pre-formed, substituted urea equivalent, guiding the synthesis toward more complex, drug-like scaffolds.[2]

Mechanistic Rationale

The reaction is believed to proceed via the formation of an N-acylimine intermediate from the condensation of the aldehyde and urea. This electrophilic intermediate is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final DHPM product.[6] The choice of catalyst is critical for optimizing yield and reaction time, with Lewis acids like Yb(OTf)₃ or Brønsted acids being commonly employed.[6]

Figure 2: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Protocol: Synthesis of Dihydropyrimidinones (DHPMs)

This protocol outlines a general, solvent-free method for synthesizing DHPMs, which is both environmentally friendly and efficient.[7]

Materials and Reagents:

-

Aromatic or aliphatic aldehyde (10 mmol)

-

Ethyl acetoacetate (or other β-dicarbonyl compound) (10 mmol)

-

Urea or Thiourea (15 mmol)

-

Benzyltriethylammonium chloride (10 mol%) or Yb(OTf)₃ (5 mol%)[6][7]

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and hot plate

-

Crushed ice

-

Ethanol for recrystallization

Procedure:

-

Combine the aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), urea/thiourea (15 mmol), and catalyst (10 mol%) in a 50 mL round-bottom flask.

-

Heat the mixture at 100°C with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times are typically short, often under 1 hour.[7]

-

Upon completion, cool the reaction mixture slightly and pour it onto 30 g of crushed ice.

-

Stir the resulting slurry for 5-10 minutes until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Data Summary: Catalyst Comparison

| Catalyst | Conditions | Typical Yield | Reference |

| HCl | Reflux in Ethanol, 18h | Low to Moderate | [8] |

| Yb(OTf)₃ | Solvent-free, 100°C | High (82-95%) | [6] |

| Benzyltriethylammonium chloride | Solvent-free, 100°C | High (85-95%) | [7] |

| Dicalcium Phosphate (DCPD) | Reflux in Ethanol | Excellent (up to 98%) | [2] |

Application II: Synthesis of Fused Pyranopyrimidines

4,6-Dimethylpyrimidin-2(5H)-one and its analogues are excellent precursors for constructing fused heterocyclic systems like pyranopyrimidines. These scaffolds are of significant interest due to their diverse biological activities.[9] The typical synthesis involves a three-component reaction between an aldehyde, malononitrile, and a pyrimidine derivative, often catalyzed by a base.

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile. This is followed by a Michael addition of the pyrimidine derivative to the electron-deficient double bond. The final step is an intramolecular cyclization followed by tautomerization to yield the stable pyranopyrimidine system.[10]

Protocol: One-Pot Synthesis of 7-Amino-pyrano[2,3-d]pyrimidines

This protocol is adapted from established methods for the synthesis of pyranopyrimidines using a recyclable catalyst.[9][10]

Materials and Reagents:

-

Barbituric acid or 1,3-dimethylbarbituric acid (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethanol (10 mL)

-

Piperidine (2-3 drops) or Magnesium Oxide Nanoparticles (0.005 mol)[10]

-

Reflux condenser

Procedure:

-

In a round-bottom flask, suspend the barbituric acid derivative (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

-

Add the catalyst (e.g., 2-3 drops of piperidine).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC. Reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature. The product will usually precipitate out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure pyranopyrimidine derivative.

Sources

- 1. youtube.com [youtube.com]

- 2. redalyc.org [redalyc.org]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]

- 9. scispace.com [scispace.com]

- 10. echemcom.com [echemcom.com]

Application Note: High-Precision Functionalization of the 5-Position in 4,6-Dimethylpyrimidin-2(5H)-one

Abstract & Mechanistic Insight

The scaffold 4,6-dimethylpyrimidin-2(5H)-one (often referred to as 4,6-dimethyl-2-hydroxypyrimidine) represents a privileged structure in medicinal chemistry, serving as a precursor for antivirals, calcium channel blockers, and kinase inhibitors.

The Tautomeric Challenge and Opportunity

This molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. While the solid state predominantly favors the keto form, solution-phase reactivity is dictated by solvent polarity.

-

Mechanistic Driver: The C5 position is the nucleophilic "hotspot." In the keto tautomer, the N1-C2-C3-C4-C5 system functions analogously to an enamine . The lone pair on the nitrogen donates electron density into the ring, making C5 highly susceptible to Electrophilic Aromatic Substitution (EAS).

-

Why C5? The methyl groups at C4 and C6 provide steric shielding to the adjacent positions but also inductively stabilize the ring. However, C5 remains sterically accessible and electronically activated, making it the ideal site for halogenation, formylation, and subsequent cross-coupling.

Visualization: Reactivity Map

The following diagram illustrates the tautomeric equilibrium and the electronic activation of the C5 position.

Figure 1: Tautomeric equilibrium and C5 activation logic. The keto form drives enamine-like nucleophilicity at C5.

Core Protocol A: Regioselective C5-Iodination

Purpose: To install a versatile leaving group (Iodine) at C5, enabling downstream palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

Expert Insight: While classical methods use ICl or I2/HNO3, these often lead to over-oxidation or difficult purification. The use of N-Iodosuccinimide (NIS) in a polar aprotic solvent is superior for bench-scale synthesis due to mild conditions and ease of workup.

Materials

-

Substrate: 4,6-Dimethylpyrimidin-2(5H)-one (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (Dry)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 4,6-dimethylpyrimidin-2(5H)-one (10 mmol) and ACN (50 mL). Stir until a suspension or clear solution is obtained (solubility varies by hydrate form).

-

Addition: Cool the mixture to 0°C. Add NIS (11 mmol) portion-wise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The product is less polar than the starting material.

-

Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine species (indicated by the disappearance of brown color).

-

Isolation:

-

The product, 5-iodo-4,6-dimethylpyrimidin-2(5H)-one , often precipitates as a white/pale yellow solid upon aqueous dilution.

-

Filter the solid, wash with cold water and diethyl ether.

-

Yield Expectation: 85–95%.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the C5-H singlet at ~6.5 ppm. The methyl groups (C4/C6-Me) will shift slightly downfield due to the iodine's inductive effect.

-

Core Protocol B: Vilsmeier-Haack Formylation (C5-CHO)

Purpose: To introduce an aldehyde group at C5, creating a handle for Knoevenagel condensations or reductive aminations.

Critical Caveat: Standard Vilsmeier conditions (POCl3/DMF) are aggressive and typically convert the C2-carbonyl (keto) into a C2-chloro group. If the target is the 2-chloro aldehyde, standard workup suffices. If the target is the 2-one aldehyde, a hydrolytic step is required.

Workflow Diagram: Formylation Pathways

Figure 2: Divergent pathways in Vilsmeier-Haack functionalization. Path B is required to retain the pyrimidinone scaffold.

Protocol (Path B: Retention of Keto Group)

-

Vilsmeier Reagent Prep: In a dry flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl3 (1.5 equiv). Stir for 30 min to form the chloroiminium salt (white precipitate may form).

-

Addition: Add 4,6-dimethylpyrimidin-2(5H)-one (1.0 equiv) dissolved in minimal DMF.

-

Heating: Heat to 80°C for 3 hours.

-

Hydrolysis (Crucial Step):

-

Cool to room temperature.

-

Pour the mixture into crushed ice.

-

Add concentrated HCl (to pH 1) and reflux for 1–2 hours. This forces the hydrolysis of the transient 2-chloro species back to the 2-one.

-

-

Workup: Neutralize to pH 5–6 with NaOH. The product 5-formyl-4,6-dimethylpyrimidin-2(5H)-one will precipitate.

Core Protocol C: Suzuki-Miyaura Cross-Coupling

Purpose: To synthesize 5-aryl-4,6-dimethylpyrimidin-2-ones from the 5-iodo precursor (from Protocol A).

Expertise: The 5-iodo position is sterically crowded by the flanking methyl groups. High-activity catalysts (e.g., S-Phos, X-Phos) or elevated temperatures are often necessary to overcome steric hindrance during the oxidative addition step.

Reaction Conditions Table

| Parameter | Standard Condition | Optimized for Steric Bulk (Recommended) |

| Precursor | 5-Iodo-4,6-dimethylpyrimidin-2-one | 5-Iodo-4,6-dimethylpyrimidin-2-one |

| Boronic Acid | Aryl-B(OH)2 (1.2 equiv) | Aryl-B(OH)2 (1.5 equiv) |

| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(dppf)Cl2 or XPhos Pd G2 (2-3 mol%) |

| Base | Na2CO3 (2M aq) | K3PO4 (3.0 equiv) |

| Solvent | DME / Water | 1,4-Dioxane / Water (4:1) |

| Temperature | 80°C | 100°C (Microwave preferred) |

Step-by-Step Methodology

-

Setup: In a microwave vial or pressure tube, combine the 5-iodo substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst: Add Pd(dppf)Cl2 (3 mol%) quickly under Nitrogen flow. Cap the vessel.

-

Reaction: Heat at 100°C for 4–12 hours (or 30 min in Microwave at 120°C).

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion in Iodination:

-

Cause: Moisture in the solvent deactivating the electrophile.

-

Fix: Use dry ACN and increase NIS to 1.5 equiv. Add 5 mol% TFA.

-

-

Chlorination during Vilsmeier:

-

Cause: Incomplete hydrolysis.

-

Fix: Ensure the acidic reflux step (Protocol B, Step 4) is vigorous enough. Verify product by MS (look for Cl isotope pattern vs. mass of keto form).

-

-

Protodeboronation in Suzuki:

-

Cause: Reaction temperature too high for unstable boronic acids (e.g., 2-heteroaryl).

-

Fix: Switch to Pd(Amphos)Cl2 at lower temperatures (60°C) or use boronic esters (pinacol esters) instead of acids.

-

References

-

Green Iodination Protocols: Balasubramaniyam, T., et al. (2022).[1][2] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6376. [Link]

-

Vilsmeier-Haack Mechanism & Applications: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. [Link]

-

Suzuki Coupling on Pyrimidines: Lüleç, H. I., et al. (2020).[3] One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of Organic Chemistry. [Link]

-

Tautomerism in Hydroxypyrimidines: Gough, R. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C. [Link]

-

General Electrophilic Substitution of Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4,6-Dimethylpyrimidin-2(5H)-one

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Pyrimidinone Synthesis with Microwave Technology

Pyrimidinone scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The 4,6-dimethylpyrimidin-2(5H)-one moiety, in particular, is a valuable building block for the synthesis of a diverse range of biologically active compounds. Traditionally, the synthesis of these heterocycles involves conventional heating methods that often require long reaction times, harsh conditions, and can lead to modest yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[1] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving reaction yields and minimizing the formation of byproducts.[2][3] This application note provides a detailed protocol for the rapid and efficient synthesis of 4,6-dimethylpyrimidin-2(5H)-one from readily available starting materials, acetylacetone and urea, utilizing microwave irradiation. We will delve into the causality behind the experimental choices, provide a comparative analysis with conventional methods, and offer insights into the reaction mechanism and expected outcomes.

The Underlying Chemistry: A Biginelli-Type Condensation

The synthesis of 4,6-dimethylpyrimidin-2(5H)-one from acetylacetone and urea is a classic example of a Biginelli-type reaction. This multicomponent reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (acetylacetone) and a urea derivative. The generally accepted mechanism proceeds through a series of key steps, as illustrated below.

Caption: Proposed mechanism for the synthesis of 4,6-Dimethylpyrimidin-2(5H)-one.

Comparative Analysis: Microwave-Assisted vs. Conventional Synthesis

To highlight the advantages of the microwave-assisted approach, a comparison with a typical conventional heating method is presented below.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 5-10 minutes | 3-4 hours |

| Typical Yield | ~85% | 70-75% |

| Energy Consumption | Significantly lower | Higher |

| Solvent Usage | Solvent-free (dry media) | Typically requires a solvent (e.g., ethanol) |

| Process Control | Precise temperature and pressure control | Less precise temperature control |

This comparison clearly demonstrates the superiority of the microwave-assisted method in terms of speed, efficiency, and adherence to the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a dedicated microwave reactor for organic synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

-

Reagents:

-

Acetylacetone (Reagent grade, ≥99%)

-

Urea (ACS reagent, ≥99.0%)

-

Acidic Alumina (for chromatography, Type I, standard grade) or another suitable solid support/catalyst

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars

-

Mortar and pestle

-

Beaker (100 mL)

-

Buchner funnel and filter paper

-

Melting point apparatus

-

Analytical balance

-

Step-by-Step Procedure

Caption: Workflow for the microwave-assisted synthesis of 4,6-Dimethylpyrimidin-2(5H)-one.

-

Preparation of the Reaction Mixture:

-

In a mortar, add 1.2 g (20 mmol) of urea and 2.0 g of acidic alumina.

-

Gently grind the solids together with a pestle for 1-2 minutes to ensure a homogeneous mixture.

-

-

Addition of Acetylacetone:

-

To the solid mixture in the mortar, add 2.0 mL (20 mmol) of acetylacetone.

-

Continue to grind the mixture for another 2-3 minutes until a uniform paste is formed.

-

-

Microwave Irradiation:

-

Transfer the homogenized mixture into a 10 mL microwave reaction vessel containing a magnetic stir bar.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 450W for 5-6 minutes. The temperature should be monitored and controlled, aiming for a range of 100-120°C.

-

-

Work-up and Isolation:

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Transfer the solid reaction mixture to a 100 mL beaker.

-

Add approximately 20 mL of cold water to the beaker and stir to break up the solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with two portions of 10 mL of cold water.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

-

Expected Results and Characterization

The expected product, 4,6-dimethylpyrimidin-2(5H)-one, is a white to off-white crystalline solid.

| Property | Expected Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Melting Point | 195-198 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.3 (s, 1H, NH), 5.7 (s, 1H, CH), 2.1 (s, 6H, 2xCH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0 (C=O), 155.0 (C4/C6), 105.0 (C5), 23.0 (CH₃).

-

IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1680-1650 (C=O stretching), 1620-1580 (C=C and C=N stretching).

The purity of the synthesized compound can be further confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and elemental analysis.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Microwave reactors can generate high pressures and temperatures. Use only vessels specifically designed for microwave synthesis and do not exceed the recommended fill volumes or operating parameters.

-

Acetylacetone is flammable and a skin and eye irritant. Handle with care.

-